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2,7-Dimethylocta-2,4-dienedioic acid - 112250-63-2

2,7-Dimethylocta-2,4-dienedioic acid

Catalog Number: EVT-14437504
CAS Number: 112250-63-2
Molecular Formula: C10H14O4
Molecular Weight: 198.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,7-Dimethylocta-2,4-dienedioic acid, also known as (2E,4E)-2,7-dimethyl-2,4-octadienedioic acid, is a dicarboxylic acid characterized by its unique structure featuring two double bonds and two carboxylic acid groups. This compound is of interest in various scientific fields, particularly in plant biology and organic chemistry. It has been investigated for its potential roles in plant metabolism and as a possible by-product of abscisic acid biosynthesis.

Source

The compound can be derived from certain biochemical processes in plants, particularly in tomatoes where it has been identified as a potential by-product of abscisic acid metabolism . Additionally, it can be synthesized through various organic reactions involving starting materials such as acyclic compounds and dicarboxylic acids.

Classification

2,7-Dimethylocta-2,4-dienedioic acid belongs to the class of organic compounds known as dicarboxylic acids. It is specifically categorized as a dienoic acid due to the presence of conjugated double bonds within its structure. Its molecular formula is C10H14O4C_{10}H_{14}O_{4} and it has a molecular weight of 198.22 g/mol .

Synthesis Analysis

Methods

The synthesis of 2,7-dimethylocta-2,4-dienedioic acid can be achieved through several methods:

  1. Conventional Organic Synthesis: Utilizing starting materials such as methacrylic acid and other dienes, the compound can be formed through a series of reactions including esterification and subsequent hydrolysis.
  2. Biochemical Pathways: In plants, this compound may arise from the breakdown of larger terpenoid structures or through specific enzymatic pathways that convert primary metabolites into dicarboxylic acids.

Technical Details

The synthesis often involves controlling reaction conditions such as temperature and pH to favor the formation of the desired product while minimizing side reactions. For instance, careful monitoring during the esterification process can enhance yields and purity .

Molecular Structure Analysis

Structure

The molecular structure of 2,7-dimethylocta-2,4-dienedioic acid features:

  • Dicarboxylic Acid Groups: Two carboxyl (-COOH) groups located at each end of the carbon chain.
  • Conjugated Double Bonds: Two double bonds between carbon atoms at positions 2 and 4.

This structure contributes to its reactivity and potential biological functions.

Data

  • Molecular Formula: C10H14O4C_{10}H_{14}O_{4}
  • Molecular Weight: 198.22 g/mol
  • IUPAC Name: (2E,4E)-2,7-Dimethyl-2,4-octadienoic acid
  • CAS Number: 10954516 .
Chemical Reactions Analysis

Reactions

2,7-Dimethylocta-2,4-dienedioic acid can participate in various chemical reactions:

  1. Esterification: Reacting with alcohols to form esters.
  2. Reduction: Under certain conditions, it can be reduced to form corresponding alcohols or aldehydes.
  3. Decarboxylation: The carboxyl groups can undergo decarboxylation under specific conditions to yield smaller organic acids.

Technical Details

The reactivity of this compound is influenced by its conjugated double bonds which make it susceptible to electrophilic addition reactions and other transformations typical for unsaturated acids .

Mechanism of Action

Process

In biological systems, 2,7-dimethylocta-2,4-dienedioic acid may act as a signaling molecule or metabolic intermediate. Its formation from abscisic acid suggests a role in plant stress responses and hormonal regulation.

Data

Research indicates that variations in the levels of this compound correlate with physiological changes in plants under stress conditions . Its exact mechanism involves complex interactions with enzymes and other metabolites within the plant's metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Acidity: Exhibits acidic properties due to the carboxyl groups which can donate protons.
  • Reactivity: Highly reactive due to conjugated double bonds; participates readily in addition reactions.

Relevant studies have provided insights into its stability under various environmental conditions which are crucial for applications in synthesis and biochemistry .

Applications

Scientific Uses

  1. Plant Biology Research: Investigated for its role in plant stress response mechanisms and hormonal regulation.
  2. Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds including pharmaceuticals and agrochemicals.
  3. Material Science: Potential applications in polymer chemistry where it may serve as a building block for more complex materials.
Biosynthetic Pathways and Metabolic Engineering of 2,7-Dimethylocta-2,4-dienedioic Acid in Plant Systems

Role in Abscisic Acid Biosynthesis: Debates on By-Product Status and Precursor Relationships

The structural similarity between 2,7-dimethylocta-2,4-dienedioic acid (ODA) and the central moiety of carotenoids (C₄₀ precursors of abscisic acid (ABA)) fueled early hypotheses that ODA functions as a by-product or direct intermediate in ABA biosynthesis. Initial studies on the ABA-deficient tomato mutant sitiens revealed significantly elevated ODA levels compared to wild-type controls, suggesting a metabolic block redirecting flux toward ODA accumulation [3]. Researchers proposed that ODA arises from oxidative cleavage of 9'-cis-neoxanthin (a key ABA precursor), analogous to xanthoxin formation, but yielding a C₁₀ fragment and two C₁₅ units (including ODA) instead of xanthoxin (C₁₅) and a C₂₅ by-product [5]. This model positioned ODA as a potential by-product of ABA biosynthesis or a shunt pathway metabolite.

However, rigorous isotopic labeling experiments challenged this precursor relationship. When tomato plants were fed ²H₂O, ABA incorporated multiple deuterium atoms, confirming active biosynthesis during the experiment. In stark contrast, ODA remained completely unlabeled. This demonstrated that ODA is not derived from de novo ABA biosynthesis or its direct carotenoid precursors under the experimental conditions [4]. The data strongly argued against ODA being a routine by-product of the primary ABA biosynthetic pathway and suggested distinct metabolic origins.

Table 1: Key Evidence in the ODA-ABA Biosynthesis Debate

Evidence TypeFindingInterpretationSource
Mutant PhenotypeElevated ODA in ABA-deficient sitiens tomatoMetabolic blockage diverts precursors to ODA; suggests pathway link [3]
Structural AnalysisODA resembles central carotenoid cleavage productHypothesized formation from 9'-cis-neoxanthin cleavage [5]
Isotopic Labeling (²H₂O)ABA labeled, ODA unlabeled in tomato shootsODA not synthesized de novo from ABA pathway precursors during experiment [4]

Isotopic Labeling Studies for Pathway Elucidation: Insights from ²H/³H Incorporation Experiments

Isotopic labeling provided definitive insights into ODA's metabolic origin, independent of ABA. The ²H₂O feeding approach leverages the incorporation of deuterium into metabolites synthesized de novo via reactions involving solvent-exchangeable protons (e.g., during redox reactions or isomerizations). In tomato shoots fed ²H₂O for 6 days, ABA displayed significant deuterium enrichment at multiple positions, consistent with its known biosynthesis from violaxanthin/neoxanthin involving hydroxylations, oxidations, and isomerizations that incorporate water-derived protons [4].

Critically, parallel analysis of isolated ODA showed no detectable deuterium incorporation above natural abundance levels [4]. This null result was pivotal because:

  • Excluded Direct Precursor Relationship: ODA was not being produced from the same pool of actively turning-over carotenoid precursors as ABA during the experimental period.
  • Suggested a Stable Precursor Pool or Slow Turnover: ODA likely originates from a large, stable pool of carotenoids or other terpenoids not undergoing rapid de novo synthesis and cleavage under the conditions tested. Alternatively, ODA itself could be highly stable with minimal turnover.
  • Indicated Distinct Cleavage Enzymes or Specificity: The enzymatic machinery generating ODA, if acting on carotenoids, must possess different regulation, substrate specificity (e.g., preferring specific carotenoid isomers or conjugates), or subcellular localization compared to 9-cis-epoxycarotenoid dioxygenase (NCED), the enzyme cleaving 9'-cis-violaxanthin/neoxanthin to form xanthoxin (the direct C₁₅ precursor of ABA) [1] [7].

Mutant Phenotype Analyses: Comparative Metabolism in ABA-Deficient Tomato Variants

The analysis of ABA-deficient mutants, particularly the tomato sitiens (also referenced as notabilis or flacca in related contexts), provided the initial and strongest phenotypic link between ODA accumulation and impaired ABA metabolism. Sitiens mutants exhibit severe wilting due to impaired stomatal closure, reduced seed dormancy (often vivipary), and hypersensitivity to water stress—all hallmarks of ABA deficiency [3] [5].

Biochemical profiling revealed a striking metabolic shift in these mutants:

  • Elevated ODA: The most consistent biochemical marker in sitiens was a significantly higher concentration of ODA compared to isogenic wild-type controls [3]. This inverse relationship with ABA levels suggested a metabolic diversion.
  • Carotenoid Profile Alterations: Mutants like sitiens and aba2 often show perturbations in xanthophyll pools. aba2 mutants (impaired in the zeaxanthin epoxidase step, ZEP/ABA1) accumulate zeaxanthin and have reduced violaxanthin and neoxanthin—the substrates for NCED [5]. While not always directly measured alongside ODA in early studies, this implied that blocks early in the pathway (before NCED) could alter the substrate availability for potential ODA-forming reactions.
  • Phenotypic Correlation: The severity of the wilty phenotype in mutants like flacca (impaired in the final step of ABA biosynthesis, AAO3) correlated with the degree of ODA accumulation [3] [5]. This reinforced the connection between blocked ABA synthesis and ODA buildup.

The mutant data supports a model where genetic lesions in core ABA biosynthetic genes (e.g., ZEP, NCED, AAO) cause the accumulation of upstream intermediates or alternative carotenoid derivatives. ODA is postulated to arise from the cleavage of specific carotenoids (e.g., violaxanthin isomers, lycopene derivatives) that are not preferred substrates for NCED or are more readily available when the canonical pathway is blocked [3] [5]. The identity of the specific carotenoid precursor(s) yielding ODA remains elusive.

Table 2: Characteristics of ABA-Deficient Mutants Relevant to ODA Metabolism

Mutant (Gene Affected)Enzymatic BlockKey Metabolic AlterationsODA StatusMajor Phenotypes
sitiens (notabilis)Likely NCED (9-cis-epoxycarotenoid dioxygenase)Reduced ABA; Altered xanthophylls?Strongly ElevatedWilting, Vivipary, Reduced Dormancy
flacca (AAO3)Abscisic Aldehyde Oxidase (final step)Accumulates ABA-aldehyde; Reduced ABAElevatedSevere Wilting, Stunted Growth
aba2 (SDR)Short-chain Dehydrogenase/ReductaseAccumulates xanthoxin; Reduced ABA; High ZeaxanthinLikely AlteredWilting, Reduced Dormancy

Enzymatic Machinery: Candidate Dioxygenases and Epoxidases in Terpenoid-Derived Pathways

Despite the metabolic evidence linking ODA to carotenoid metabolism, the specific enzymes responsible for its formation in plants remain unidentified. Current hypotheses focus on enzymatic activities related to carotenoid cleavage:

  • Carotenoid Cleavage Dioxygenases (CCDs): The plant CCD family (including NCEDs and other CCDs like CCD1, CCD4, CCD7, CCD8) catalyze oxidative cleavage of carotenoid double bonds. NCEDs specifically cleave 9-cis-epoxy-carotenoids to yield xanthoxin. ODA formation likely requires cleavage at a different position (e.g., 7,8 or 9,10 bond) on a specific carotenoid substrate (potentially a violaxanthin isomer or a non-epoxidized carotene like lycopene) [1] [7]. Candidate enzymes could include:
  • CCD1: Known for its broad substrate specificity, cleaving multiple carotenoids at various positions in vitro to form apocarotenoid volatiles. Its plastid localization differs from NCEDs, but cytosolic or apoplastic activity on specific substrates cannot be ruled out for ODA production.
  • CCD4: Implicated in carotenoid degradation in chromoplasts (e.g., petal, fruit coloration). Specific cleavage products vary.
  • Novel or Specialized Dioxygenases: Enzymes with homology to CCDs but distinct substrate specificity could exist. The unlabeled ODA in ²H₂O experiments might imply cleavage of stored carotenoids in specific compartments by constitutively active or differentially regulated dioxygenases.

  • Potential Role of Epoxidases/Isomerases: The structural requirement for specific double bond configurations (2E,4E) in ODA suggests that isomerases (e.g., specific carotenoid cis-trans isomerases) or epoxidases like violaxanthin de-epoxidase (VDE) might influence the pool of precursors available for ODA-forming cleavage. Mutants affecting these enzymes (aba1/vp14 for ZEP, npq1 for VDE) could provide tools to probe ODA formation if analyzed.

  • Metabolic Engineering Challenges: Engineering ODA production requires identifying the specific CCD (or other enzyme) and its substrate. Current metabolic engineering in plants focuses on manipulating core carotenoid pathways (e.g., for provitamin A or lycopene enhancement) or ABA/ABA-derivative production via NCED overexpression [1] [7]. Engineering ODA specifically remains impractical without knowledge of the responsible gene(s). The sitiens phenotype, however, demonstrates that genetic disruption of ABA biosynthesis can be a de facto metabolic engineering strategy to increase ODA accumulation, albeit with detrimental physiological consequences.

Future research needs to prioritize the identification and characterization of the enzyme(s) catalyzing the formation of ODA from its terpenoid precursor(s), utilizing comparative transcriptomics/proteomics of wild-type vs. high-ODA mutants (sitiens), in vitro assays with recombinant CCDs and various carotenoid substrates, and tracer studies with labeled potential precursors.

Properties

CAS Number

112250-63-2

Product Name

2,7-Dimethylocta-2,4-dienedioic acid

IUPAC Name

2,7-dimethylocta-2,4-dienedioic acid

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-7(9(11)12)5-3-4-6-8(2)10(13)14/h3-5,8H,6H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

ZBXYMKUZCWCGPC-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CC=C(C)C(=O)O)C(=O)O

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